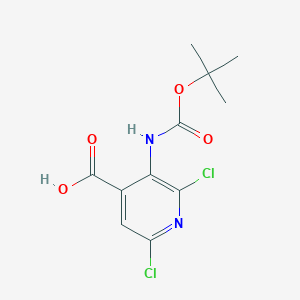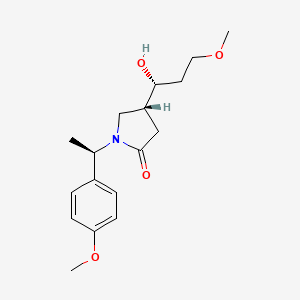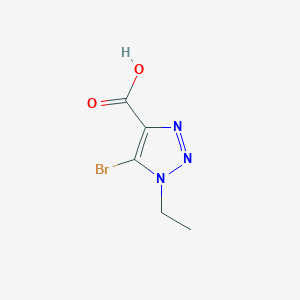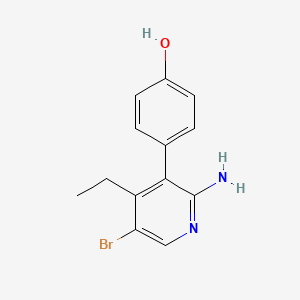
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid is a chemical compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group, which is further connected to a dichloroisonicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Boc-protected amino acids, including this compound, may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.
Substitution: The dichloro groups in the isonicotinic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amino acid, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid involves the interaction of its functional groups with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can interact with various biological targets, such as enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Similar in structure but with a benzoic acid moiety instead of isonicotinic acid.
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a boronic acid group, used in different chemical applications.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid is unique due to the presence of both Boc-protected amino and dichloroisonicotinic acid moieties. This combination provides distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H12Cl2N2O4 |
|---|---|
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
2,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-6(12)14-8(7)13/h4H,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
IHNZMJVLJGVIDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)



![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)


